
Ethyl 5-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate
概要
準備方法
ZK 91296は、2つの関連する方法で合成できます。
-
最初の方法
ステップ1: メトキシアセトアルデヒドとイソプロピルアミンを縮合させて、メトキシアセトアルデヒドイソプロピルイミンを生成します。
ステップ2: メトキシアセトアルデヒドイソプロピルイミンを酢酸中で4-ベンジルオキシインドールと処理して、4-ベンジルオキシ-3-(1-イソプロピルアミノ-2-エトキシエチル)インドールを生成します。
ステップ3: 生成物を熱トルエン中でエチルニトロ酢酸と反応させて、エチル3-(4-ベンジルオキシインドール-3-イル)-2-ニトロ-5-オキサヘキサノエートを生成します。
ステップ4: エタノール中ラネーニッケル上で水素で還元して、エチル3-(4-ベンジルオキシインドール-3-イル)-2-アミノ-5-オキサヘキサノエートを生成します。
-
第二の方法
ステップ1: エチル3-(4-ベンジルオキシインドール-3-イル)-2-アミノ-5-オキサヘキサノエートをグリオキシル酸で環化して、テトラヒドロカルボリンとジヒドロカルボリンの混合物を生成します。
化学反応の分析
ZK 91296は、以下を含むさまざまな化学反応を起こします。
還元: エチル3-(4-ベンジルオキシインドール-3-イル)-2-ニトロ-5-オキサヘキサノエートのニトロ基は、エタノール中ラネーニッケル上で水素を用いてアミノ基に還元されます.
環化: エチル3-(4-ベンジルオキシインドール-3-イル)-2-アミノ-5-オキサヘキサノエートのアミノ基は、パラホルムアルデヒドまたはグリオキシル酸と環化してカルボリン構造を形成します.
科学研究への応用
科学的研究の応用
Neuropharmacological Applications
1.1. Benzodiazepine Receptor Modulation
ZK 91296 exhibits selective binding affinity to benzodiazepine receptors, which are crucial in modulating neurotransmitter activity within the central nervous system. This compound acts as a partial agonist at these receptors, leading to various pharmacological effects such as:
- Anxiolytic Effects : It has been shown to alleviate anxiety without significantly impairing cognitive functions, making it a potential candidate for treating anxiety disorders .
- Sedative Properties : The compound promotes sedation, providing a calming effect while maintaining clarity of consciousness .
1.2. Appetite Suppression
Research indicates that ZK 91296 can effectively suppress appetite and alter macronutrient preferences. In animal studies, administration of this compound resulted in a significant reduction in food intake at doses as low as 4 mg/kg . This effect is particularly relevant for developing treatments for obesity and related metabolic disorders.
2.1. Appetite Regulation Studies
In a study examining the anorectic effects of beta-carboline derivatives, ZK 91296 was administered intraperitoneally to rats. The results demonstrated that:
- Cumulative Food Intake : Rats treated with ZK 91296 showed a decrease in cumulative food intake compared to control groups, indicating its potential use in weight management strategies .
2.2. Benzodiazepine Receptor Interaction Studies
A series of experiments were conducted to evaluate the binding affinity and functional activity of ZK 91296 at benzodiazepine receptors:
- Binding Affinity : The compound exhibited high affinity for benzodiazepine receptors, with effective concentrations ranging from 0.5 to 22 nM .
- In Vivo Effects : While some analogs demonstrated anticonvulsant properties, ZK 91296 did not exhibit such effects but instead acted as an antagonist to diazepam's effects in certain contexts .
作用機序
ZK 91296は、ベンゾジアゼピン受容体における部分アゴニストとして作用することで効果を発揮します。これは、これらの受容体に結合して活性化しますが、ジアゼパムなどの完全アゴニストほどではありません。 この部分アゴニズムは、ZK 91296が、化学的けいれんに対する効果や行動効果において、同じ効果を得るために高い受容体占有率を必要とする理由を説明している可能性があります . さらに、トランスロケータータンパク質阻害剤として同定されており、これがその薬理学的効果に寄与している可能性があります .
類似化合物との比較
ZK 91296は、ジアゼパムなどの他のベンゾジアゼピン受容体リガンドと比較することができます。
ジアゼパム: ベンゾジアゼピン受容体の完全アゴニストであり、鎮静作用と不安解消作用で知られています。
ブレタゼニル: 不安解消作用を持つ部分アゴニストですが、ZK 91296とは異なる薬理学的プロファイルを持っています.
イミダゼニル: ブレタゼニルと同様に、強力な抗葛藤作用を示す部分アゴニストです.
ZK 91296は、その選択的な結合と部分アゴニスト特性により、てんかんや不安障害における潜在的な治療用途を持つ独自の薬理学的プロファイルを生み出します .
生物活性
Talbutal is a barbiturate classified as a short to intermediate-acting sedative and hypnotic. Its primary mechanism of action involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS), leading to various pharmacological effects. This article explores the biological activity of Talbutal, including its pharmacodynamics, clinical implications, and potential side effects.
Talbutal exerts its effects by binding to GABA-A receptors, specifically at a distinct site associated with a chloride ionophore. This binding increases the duration for which the chloride ionophore remains open, enhancing the inhibitory effect of GABA on postsynaptic neurons in the thalamus. This prolonged inhibition can lead to various CNS effects ranging from sedation to anesthesia at higher doses .
Pharmacological Properties
- Classification : Barbiturate
- Duration of Action : Short to intermediate
- Molecular Weight : 54,288.16 Da
- Half-Life : Approximately 15 hours .
Clinical Applications
Talbutal is primarily used for:
- Sedation : It is effective in inducing sleep and reducing anxiety.
- Hypnosis : Used in situations requiring sedation before procedures.
Dosage varies based on individual needs, typically ranging from 2 to 10 mg administered multiple times daily depending on the condition being treated .
Side Effects and Toxicity
While Talbutal can be effective, it also has a range of potential side effects:
- Common Side Effects : Drowsiness, confusion, and respiratory depression.
- Serious Reactions : Acute poisoning can lead to coma, hypotension, and shock.
- Paradoxical Reactions : In some cases, patients may experience increased anxiety or agitation instead of sedation .
Case Study 1: Sedative Use in Anxiety Disorders
A study involving patients with anxiety disorders demonstrated that Talbutal effectively reduced symptoms when administered in controlled doses. Patients reported significant improvements in sleep quality and reduced anxiety levels after treatment over several weeks.
Case Study 2: Long-term Use and Monitoring
Long-term use of Talbutal has raised concerns regarding potential blood dyscrasias. Regular monitoring of blood counts is recommended due to risks such as neutropenia and jaundice observed in some patients during extended therapy .
Data Table: Pharmacological Effects of Talbutal
Effect | Description |
---|---|
Sedation | Induces sleep; reduces anxiety |
Hypnosis | Facilitates procedural sedation |
CNS Depression | Can lead to coma at high doses |
Toxicity | Symptoms include confusion, respiratory issues |
特性
IUPAC Name |
ethyl 4-(methoxymethyl)-5-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-3-28-23(26)22-16(14-27-2)20-18(12-24-22)25-17-10-7-11-19(21(17)20)29-13-15-8-5-4-6-9-15/h4-12,25H,3,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPXOWCKXUEKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004051 | |
Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83910-34-3 | |
Record name | ZK 91296 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083910343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。